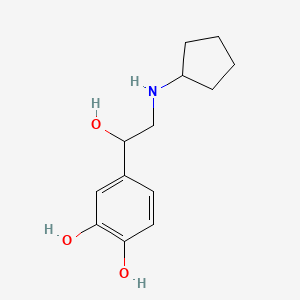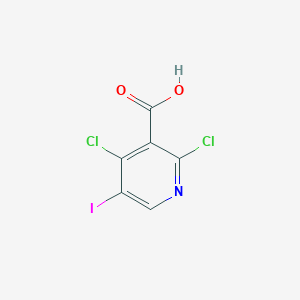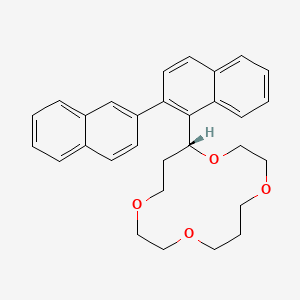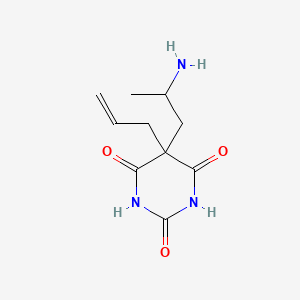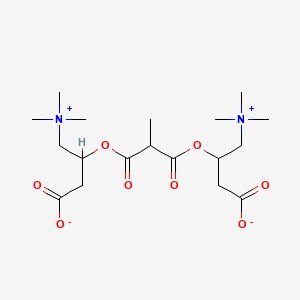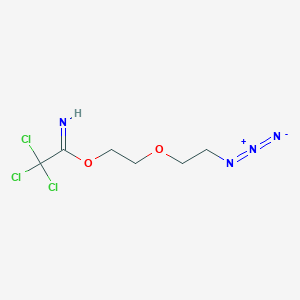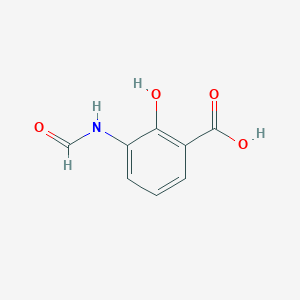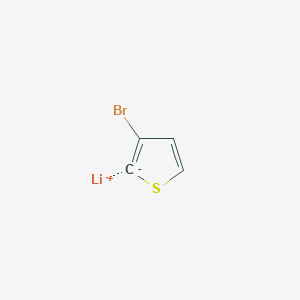
Diphenyl(2-phosphinoethyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(2-phosphinoethyl)phosphine is an organophosphorus compound with the molecular formula C14H16P2. It is a tertiary phosphine, characterized by the presence of two phenyl groups and a 2-phosphinoethyl group attached to a central phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl(2-phosphinoethyl)phosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromoethylphosphine under controlled conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(2-phosphinoethyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diphenyl(2-phosphinoethyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which diphenyl(2-phosphinoethyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Diphenylphosphine: Similar structure but lacks the 2-phosphinoethyl group.
Tris(2-carboxyethyl)phosphine: A water-soluble phosphine used in biological applications.
Uniqueness
Diphenyl(2-phosphinoethyl)phosphine is unique due to the presence of the 2-phosphinoethyl group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring specific ligand characteristics .
Eigenschaften
CAS-Nummer |
34664-50-1 |
|---|---|
Molekularformel |
C14H16P2 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
diphenyl(2-phosphanylethyl)phosphane |
InChI |
InChI=1S/C14H16P2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 |
InChI-Schlüssel |
XWJKRFKGNPZFPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCP)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)


